Technical Guide: Structure Elucidation of 5-Methylhexyl Orlistat Decyl Ester
Technical Guide: Structure Elucidation of 5-Methylhexyl Orlistat Decyl Ester
This whitepaper provides a comprehensive technical overview of the methodologies for the structure elucidation of 5-Methylhexyl Orlistat Decyl Ester, a derivative of the lipase inhibitor Orlistat. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering detailed experimental protocols and data interpretation strategies.
Introduction
5-Methylhexyl Orlistat Decyl Ester is a putative analog of Orlistat, a potent inhibitor of gastric and pancreatic lipases used for the management of obesity.[1][2] The structural modification of the side chains is anticipated to influence its pharmacokinetic and pharmacodynamic properties. Accurate structural confirmation is the cornerstone of its development as a potential therapeutic agent. This guide outlines a systematic approach to its structure elucidation using modern analytical techniques.
The proposed structure of 5-Methylhexyl Orlistat Decyl Ester is presented below:
Chemical Structure:
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IUPAC Name: [(2S)-1-[(2S,3S)-3-(5-methylhexyl)-4-oxooxetan-2-yl]undecan-2-yl] (2S)-2-formamido-4-methylpentanoate[3]
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Molecular Formula: C₂₈H₅₁NO₅[3]
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Molecular Weight: 481.7 g/mol [3]
Proposed Analytical Workflow for Structure Elucidation
The comprehensive characterization of 5-Methylhexyl Orlistat Decyl Ester necessitates a multi-faceted analytical approach. The logical workflow for its structure elucidation is depicted below.
Experimental Protocols and Data Interpretation
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming its elemental composition and substructures.
Experimental Protocol:
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Instrumentation: High-Resolution Mass Spectrometer (HRMS) such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.
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Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for Orlistat and its analogs.[4]
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Sample Preparation: The purified compound is dissolved in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 µg/mL.[4]
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Data Acquisition:
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Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to determine the accurate mass of the protonated molecule [M+H]⁺.
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Tandem MS (MS/MS): Select the precursor ion [M+H]⁺ for collision-induced dissociation (CID) to obtain fragment ions. Varying collision energies (e.g., 10-40 eV) can provide comprehensive fragmentation data.
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Expected Data and Interpretation:
| Analysis | Expected Result for C₂₈H₅₁NO₅ | Interpretation |
| HRMS ([M+H]⁺) | Exact m/z: 482.3840 | Confirms the elemental composition of the molecule. The calculated monoisotopic mass for C₂₈H₅₂NO₅⁺ is 482.3839. |
| MS/MS Fragmentation | Key fragment ions corresponding to the loss of the N-formyl-L-leucine side chain, cleavage of the ester bond, and opening of the β-lactone ring. | Provides evidence for the connectivity of the different structural motifs within the molecule. |
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of a molecule. A combination of 1D and 2D NMR experiments is required for unambiguous assignment of all proton and carbon signals.
Experimental Protocol:
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Instrumentation: A 400 MHz or higher field NMR spectrometer.
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD).
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Experiments:
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¹H NMR: Provides information on the chemical environment and multiplicity of protons.
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¹³C NMR (with DEPT): Determines the number of different carbon environments and distinguishes between CH, CH₂, and CH₃ groups.
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COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same spin system.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, crucial for connecting different fragments of the molecule.
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Expected Spectral Features:
| Experiment | Expected Key Signals and Correlations |
| ¹H NMR | - A singlet or doublet for the formyl proton (-NH-CHO ).- Multiple overlapping multiplets in the aliphatic region (0.8-2.5 ppm) corresponding to the hexyl, decyl, and leucine side chains.- Characteristic signals for protons adjacent to the ester and β-lactone functional groups. |
| ¹³C NMR | - Carbonyl signals (>160 ppm) for the ester, formamide, and β-lactone groups.- Signals in the 50-80 ppm range for carbons attached to oxygen and nitrogen.- Numerous signals in the aliphatic region (10-40 ppm). |
| HMBC | - Correlation from the formyl proton to the carbonyl carbon of the formamide.- Correlations between protons on the decyl chain and the ester carbonyl carbon.- Correlations between protons adjacent to the β-lactone ring and the carbons of the ring and the attached side chains. |
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
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Instrumentation: An FTIR spectrometer.
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Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, or as a KBr pellet.
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Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹.
Expected Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | ~3300 (stretch) |
| C-H (Aliphatic) | 2850-2960 (stretch) |
| C=O (β-lactone) | ~1820 (stretch, characteristic high frequency) |
| C=O (Ester) | ~1740 (stretch) |
| C=O (Amide) | ~1670 (stretch, Amide I band) |
| N-H (Amide) | ~1530 (bend, Amide II band) |
Biological Context: Mechanism of Action of Orlistat
Understanding the mechanism of action of the parent compound, Orlistat, is crucial for predicting the biological activity of its analogs. Orlistat is a covalent inhibitor of pancreatic lipase, an enzyme essential for the digestion of dietary fats.[2] By inhibiting this enzyme, Orlistat prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides.[2] Recent studies have also implicated Orlistat in various anti-tumor signaling pathways.[1][5]
The primary mechanism involves the inhibition of pancreatic lipase, leading to reduced fat absorption.[2] Additionally, Orlistat has been shown to exert anti-cancer effects by inhibiting fatty acid synthase (FASN) and modulating key signaling pathways like NF-κB and Akt/mTOR, ultimately promoting apoptosis in tumor cells.[5][6][7]
Conclusion
The structure elucidation of 5-Methylhexyl Orlistat Decyl Ester can be systematically achieved through the combined application of mass spectrometry, multi-dimensional NMR spectroscopy, and FTIR. The described workflow and experimental protocols provide a robust framework for the unambiguous confirmation of its chemical structure. This foundational characterization is an indispensable step in the preclinical development of this novel Orlistat analog.
References
- 1. Pharmacological effect and mechanism of orlistat in anti-tumor therapy: A review – ScienceOpen [scienceopen.com]
- 2. What is the mechanism of Orlistat? [synapse.patsnap.com]
- 3. 5-Methylhexyl Orlistat Decyl Ester | C28H51NO5 | CID 71750373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Pharmacological effect and mechanism of orlistat in anti-tumor therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
